3-[(Phenylmethoxy)methyl]benzoic acid
Overview
Description
3-[(Phenylmethoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O3 It is a derivative of benzoic acid, where a phenylmethoxy group is attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylmethoxy)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with phenylmethanol under specific conditionsThe reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and phenylmethanol. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Phenylmethoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or alkanes.
Substitution: Functionalized benzoic acid derivatives.
Scientific Research Applications
3-[(Phenylmethoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Phenylmethoxy)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like potassium permanganate. The phenylmethoxy group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler derivative without the phenylmethoxy group.
Phenylacetic acid: Contains a phenyl group attached to the acetic acid core.
Methyl benzoate: An ester of benzoic acid with a methyl group.
Uniqueness
3-[(Phenylmethoxy)methyl]benzoic acid is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
3-(phenylmethoxymethyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-15(17)14-8-4-7-13(9-14)11-18-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVISPZSSSTPGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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